1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Description
1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10ClFN2O3 and its molecular weight is 284.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many chemical compounds, including “1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid”, interact with specific proteins or enzymes in the body. These proteins or enzymes are often referred to as the compound’s “targets”. The compound binds to these targets, which can alter their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve inhibiting the target’s function, enhancing it, or modifying it in some other way .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways in the body. This could lead to changes in cellular function, gene expression, or other biological processes .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all affect its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes in cell growth, cell death, immune response, or other biological processes .
Action Environment
The compound’s action can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and other factors .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c13-9-5-8(14)2-1-7(9)6-16-11(17)4-3-10(15-16)12(18)19/h1-2,5H,3-4,6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLDNHZNFJHZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)CC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.